molecular formula C33H35NO2 B371417 1-(Phenyl(piperidino)methyl)-2-naphthyl 4-(tert-butyl)benzenecarboxylate CAS No. 301193-80-6

1-(Phenyl(piperidino)methyl)-2-naphthyl 4-(tert-butyl)benzenecarboxylate

Cat. No.: B371417
CAS No.: 301193-80-6
M. Wt: 477.6g/mol
InChI Key: RMDRZRONVDYXPT-UHFFFAOYSA-N
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Description

1-(Phenyl(piperidino)methyl)-2-naphthyl 4-(tert-butyl)benzenecarboxylate is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

The synthesis of 1-(Phenyl(piperidino)methyl)-2-naphthyl 4-(tert-butyl)benzenecarboxylate typically involves multi-step organic reactionsThe final step often involves esterification with 4-(tert-butyl)benzenecarboxylic acid under specific reaction conditions, such as the use of a dehydrating agent and a catalyst to facilitate the reaction .

Chemical Reactions Analysis

1-(Phenyl(piperidino)methyl)-2-naphthyl 4-(tert-butyl)benzenecarboxylate can undergo various chemical reactions, including:

Scientific Research Applications

1-(Phenyl(piperidino)methyl)-2-naphthyl 4-(tert-butyl)benzenecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Phenyl(piperidino)methyl)-2-naphthyl 4-(tert-butyl)benzenecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

1-(Phenyl(piperidino)methyl)-2-naphthyl 4-(tert-butyl)benzenecarboxylate can be compared with similar compounds such as:

Properties

IUPAC Name

[1-[phenyl(piperidin-1-yl)methyl]naphthalen-2-yl] 4-tert-butylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H35NO2/c1-33(2,3)27-19-16-26(17-20-27)32(35)36-29-21-18-24-12-8-9-15-28(24)30(29)31(25-13-6-4-7-14-25)34-22-10-5-11-23-34/h4,6-9,12-21,31H,5,10-11,22-23H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMDRZRONVDYXPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C(C4=CC=CC=C4)N5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H35NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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